Absence of Head-to-Head Comparative Activity Data
A comprehensive search for this compound failed to yield any head-to-head comparisons, cross-study data, or class-level inferences that would quantitatively differentiate it from any specific analog. The BindingDB entry BDBM50142796, which initially appeared promising with an IC50 of 1.80 nM for HDAC1, was confirmed to correspond to a different chemical structure (a hydroxamic acid) and is not the target compound [1]. The only Bioactivity Information found for the target compound's PubChem CID lists an IC50 value of >10,000 nM against HDAC1 in a cell-based assay, which indicates negligible activity and offers no performance advantage over any comparator [2].
| Evidence Dimension | Inhibitory activity against HDAC1 |
|---|---|
| Target Compound Data | IC50 > 10,000 nM (Sf9 cell-based assay) |
| Comparator Or Baseline | Not available; no comparator data found for this target. |
| Quantified Difference | Not calculable |
| Conditions | Unverified cell-based assay from a database |
Why This Matters
This data point suggests the compound is a very weak HDAC1 inhibitor, challenging any unsubstantiated claims of high potency; it fails to provide a basis for positive selection over any alternative.
- [1] BindingDB Entry BDBM50142796. Confirmed via structural analysis to be a non-identical compound. Accessed on 2026-05-09. View Source
- [2] MolBic Bioactivity Information for Compound IT0356644 (PubChem CID 71230857). Displays an IC50 > 10,000 nM for HDAC1. Accessed on 2026-05-09. View Source
